![molecular formula C14H11BrN2O2S B1532117 4-溴-2-甲基-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶 CAS No. 1014613-05-8](/img/structure/B1532117.png)
4-溴-2-甲基-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶
描述
“4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the CAS Number: 1014613-05-8 . Its molecular weight is 351.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The InChI code is 1S/C14H11BrN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.22 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
有机合成与催化
相关化合物的其中一个重要应用涉及它们在有机合成中的应用,特别是在催化和新型合成方法的开发中。例如,苯磺酰基部分在有机催化中的应用已在环己酮和环戊酮与 β-硝基苯乙烯的高效不对称迈克尔加成中得到证明,突出了含磺酰基化合物在不使用任何添加剂的情况下以高收率和立体选择性合成 γ-硝基羰基化合物的效用(Singh 等人,2013 年)。
抗微生物应用
结构上与 4-溴-2-甲基-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶相似的化合物已被探索其抗菌性能。例如,基于嘧啶衍生物的新型杂环化合物在物理掺入聚氨酯清漆和印刷油墨浆等材料中时,已显示出作为抗菌添加剂的潜力。这表明含磺酰基的吡啶衍生物在增强表面涂层和其他材料的抗菌性能方面具有潜力(El-Wahab 等人,2015 年)。
材料科学
含有吡啶和砜部分的新型可溶性氟化聚酰胺的合成和性能揭示了磺酰基和吡啶基团在开发高性能材料中的重要性。这些化合物表现出高热稳定性、低介电常数和在有机溶剂中的优异溶解性,使其适用于先进电子产品以及具有特殊物理性能的材料(Liu 等人,2013 年)。
合成方法
通过铃木交叉偶联反应合成吡啶衍生物的进一步研究证明了溴代吡啶化合物在生成各种具有生物活性和结构多样的分子的效用。这突出了此类化合物在促进复杂杂环的新型合成路线开发中的作用,这可能对药物发现和开发产生影响(Ahmad 等人,2017 年)。
安全和危害
属性
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWYPNRYJVGINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678018 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014613-05-8 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
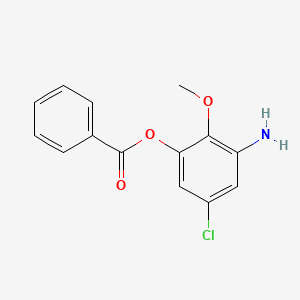
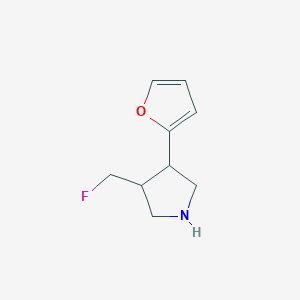
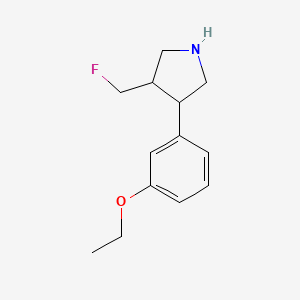
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)
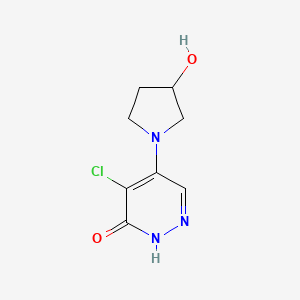
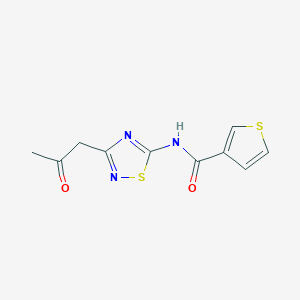
![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)
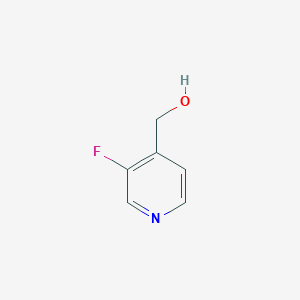
![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)


![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)